Maltol

Flavor Chemistry Food Science Sensory Analysis

Formulators substituting ethyl maltol at equivalent weight often encounter over-flavoring and batch inconsistency. Maltol (CAS 118-71-8) solves this with a 4-6× lower flavor potency and 10× higher odor threshold, delivering a gentle caramelic, cotton-candy background without overpowering primary flavor profiles. • ≥99% purity (FCC); GRAS (FEMA 2656); heavy metals Pb ≤10 ppm, As ≤3 ppm • Typical usage: 110 ppm (baked goods, ice cream) to 5,000 ppm (cocoa, chocolate) • Metal-chelating antioxidant; pharmaceutical bitter-masking agent; vanillin modifier in gourmand fragrances

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 118-71-8
Cat. No. B134687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltol
CAS118-71-8
Synonyms3-Hydroxy-2-methyl-4H-pyran-4-one;  2-Methyl-3-hydroxy-4-pyrone;  2-Methyl-3-hydroxypyran-4-one;  2-Methyl-3-hydroxypyrone;  3-Hydroxy-2-methyl-1,4-pyrone;  Larixic Acid;  Larixin;  NSC 2829;  NSC 404458;  Palatone;  Veltol; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)O
InChIInChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
InChIKeyXPCTZQVDEJYUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 10900 mg/L at 15 °C
One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol;  Freely soluble in hot water, chloroform;  sparingly soluble in benzene, ether, petroleum ether;  soluble in alkali hydroxides giving yellow solutions
10.9 mg/mL at 15 °C
Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Maltol Technical Specifications & Purity Profile


Maltol (3-hydroxy-2-methyl-4H-pyran-4-one, CAS 118-71-8) is a naturally occurring γ-pyrone derivative found in roasted malt, larch bark, chicory, and caramelized sugars [1]. Commercially available as a white crystalline powder with a melting point range of 160–164°C and water solubility of 12 g/L at 25°C, maltol serves as both a flavor enhancer and a metal-chelating antioxidant . Its sensory profile is characterized by a warm, caramelic, cotton-candy-like sweetness with subtle fruity undertones [2]. For procurement purposes, industrial-grade maltol is routinely supplied at ≥99.0% purity (GC) with heavy metal specifications (Pb ≤10 ppm, As ≤3 ppm) suitable for food, pharmaceutical, and cosmetic applications .

Maltol Substitution Limitations


Despite structural similarities within the γ-pyrone and phenolic flavor enhancer classes, maltol exhibits distinct and non-interchangeable performance characteristics. Ethyl maltol (CAS 4940-11-8) provides 4- to 6-fold greater flavor potency and a 10-fold lower odor threshold, leading to over-flavoring and cost-inefficiency when substituted at equal weight concentrations . Vanillin (CAS 121-33-5) and ethyl vanillin (CAS 121-32-4) offer a creamy, phenolic vanilla profile that lacks the caramelic, cotton-candy warmth of maltol, making them unsuitable for applications requiring a burnt-sugar or toasted note [1]. Kojic acid (CAS 501-30-4), another metal-chelating hydroxypyrone, demonstrates approximately 50-fold lower antioxidant potency in biological systems compared to maltol and is not approved as a flavoring agent, precluding its use in food and beverage applications [2]. These quantitative and qualitative differences necessitate compound-specific selection rather than class-level interchange.

Maltol Comparator Differentiation Guide


Flavor Potency vs. Ethyl Maltol

Ethyl maltol (CAS 4940-11-8) exhibits 4- to 6-fold greater flavor-enhancing potency than maltol. This quantitative difference is consistently reported across multiple industry technical datasheets and regulatory filings . Maltol's lower potency allows for finer control in delicate flavor formulations where ethyl maltol's intensity would overpower the desired sensory profile [1].

Flavor Chemistry Food Science Sensory Analysis

Odor Threshold vs. Ethyl Maltol

Ethyl maltol has an odor threshold approximately 10 times lower than that of maltol, meaning it is detectable by human olfaction at one-tenth the concentration required for maltol [1]. This differential is structurally attributed to the substitution of the methyl (–CH₃) group at C-2 in maltol with an ethyl (–CH₂CH₃) group in ethyl maltol, which increases molecular weight by ~11% and dramatically reduces volatility while enhancing sensory impact [2].

Olfactory Science Fragrance Chemistry Perfumery

Antioxidant Activity vs. BHA & BHT

Maltol exhibits antioxidant potency approximately 1/50th that of synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in standard in vitro assays [1]. However, maltol demonstrates minimal prooxidant activity—a critical safety advantage. In a bleomycin-Fe³⁺-DNA assay, maltol at 2 mM produced only a 2.5-fold increase in iron-bleomycin-dependent degradation, whereas pyrogallol, a phenolic antioxidant known for strong prooxidant effects, induced stimulation at 100-fold lower concentrations [2]. Maltol's stimulatory effect plateaued above 1 mM, suggesting hydroxyl radical scavenging by excess compound rather than sustained prooxidant behavior [2].

Antioxidant Chemistry Food Preservation Oxidative Stress

Metal Chelation vs. Deferiprone

Maltol functions as a dietary iron absorption enhancer via formation of a bioavailable ferric maltol complex, which is an approved drug for iron deficiency anemia [1]. In contrast, deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) is a synthetic iron chelator used for iron overload disorders (e.g., thalassemia) at high doses of 75–100 mg/kg/day to promote iron excretion [2]. Maltol–iron complex increases iron uptake, whereas deferiprone removes excess iron; thus, the two compounds serve opposite clinical purposes. Maltol's chelation affinity for Fe³⁺, Al³⁺, and Ga³⁺ is well-established but does not compete with deferiprone for iron removal, reflecting distinct binding kinetics and therapeutic indications [3].

Iron Chelation Pharmaceutical Chemistry Iron Deficiency Anemia

Usage Concentration vs. Ethyl Maltol

Regulatory limits for flavoring agents differ quantitatively between maltol and ethyl maltol. According to TTB (Alcohol and Tobacco Tax and Trade Bureau) guidelines, the maximum allowable concentration for maltol in alcoholic beverages is 250 ppm, whereas the limit for ethyl maltol is 100 ppm [1]. Additionally, typical industrial usage levels vary: maltol is commonly applied at approximately 110 ppm in baked goods and ice cream, and 80 ppm in beverages; ethyl maltol is used at about 20 ppm in similar applications due to its higher potency [2]. Maltol can be effectively employed at concentrations as high as 20,000 ppm in certain formulations limited only by solubility, providing a broad operational window for deep caramel and cocoa flavor development [3].

Food Additives Regulatory Compliance Flavor Formulation

Maltol Application Scenarios


Flavor Enhancement in Baked Goods & Confectionery

Maltol's flavor potency is 4–6× lower than ethyl maltol and its odor threshold is 10× higher, making it the preferred choice for applications where a gentle, warm caramel and cotton-candy background note is desired without overpowering the primary flavor profile. Typical usage levels of 110 ppm in baked goods and ice cream, and up to 5,000 ppm in cocoa and chocolate flavors, leverage maltol's solubility-driven dosing flexibility [1]. Substituting ethyl maltol at equivalent weight would require a 4–6× dosage reduction to avoid over-flavoring, which may compromise batch-to-batch consistency in large-scale food manufacturing .

Pharmaceutical Taste Masking

Maltol is utilized in pharmaceutical formulations to mask bitter and unpleasant tastes, improving patient compliance in pediatric and geriatric populations. Its established safety profile (GRAS status, FEMA 2656) and ability to chelate metal ions without inducing prooxidant damage support its use in oral liquid and chewable dosage forms [1]. Unlike synthetic antioxidants BHA/BHT, maltol does not carry the same regulatory restrictions or consumer concerns, while its iron-chelation property may provide ancillary stability benefits in formulations containing trace metal impurities .

Iron Supplementation Therapy

Ferric maltol complex is an approved pharmaceutical agent for the treatment of iron deficiency anemia, leveraging maltol's ability to form a stable, bioavailable chelate with Fe³⁺ that enhances intestinal iron absorption [1]. This application is distinct from iron chelators such as deferiprone, which are indicated for iron overload and promote iron excretion. Maltol's role as an absorption enhancer rather than a depletion agent is critical for correct therapeutic selection, addressing the needs of approximately one-quarter of the global population affected by iron deficiency anemia .

Gourmand & Vanilla Fragrance Development

In perfumery, maltol serves as a vanillin modifier and gourmand accent, contributing a sweet, caramelic, cotton-candy warmth with subtle fruity undertones. Its 10× higher odor threshold relative to ethyl maltol allows perfumers to introduce sweetness without the aggressive, jammy-fruit character of ethyl maltol [1]. Maltol's performance in fragrance compositions is characterized by a soft, creamy diffusion that complements vanilla, coumarin, and lactonic notes, making it essential for 'fresh-baked' and confectionery-inspired accords .

Technical Documentation Hub

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